cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid
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Overview
Description
Cyclohexa-2,5-diene-1,4-dione, also known as p-benzoquinone, is an organic compound with the formula C6H4O2. It is a yellow crystalline solid that is highly reactive and serves as a precursor to many other chemical compounds. 2,2,2-Trifluoroacetic acid is a strong organic acid with the formula CF3COOH. It is widely used in organic synthesis due to its strong acidity and ability to act as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexa-2,5-diene-1,4-dione can be synthesized through the oxidation of aniline dissolved in dilute sulfuric acid using manganese dioxide as the oxidizing agent . The product is then separated and purified by steam distillation, followed by crystallization, dehydration, and drying .
2,2,2-Trifluoroacetic acid is typically produced by the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water.
Industrial Production Methods
In industrial settings, cyclohexa-2,5-diene-1,4-dione is produced through the oxidation of hydroquinone using various oxidizing agents such as hydrogen peroxide or sodium hypochlorite. 2,2,2-Trifluoroacetic acid is produced on a large scale through the electrochemical fluorination process, which involves the use of anhydrous hydrogen fluoride and a suitable electrolyte.
Chemical Reactions Analysis
Types of Reactions
Cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in:
Esterification: Reacts with alcohols to form esters.
Deprotection: Used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
Oxidation of Cyclohexa-2,5-diene-1,4-dione: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction of Cyclohexa-2,5-diene-1,4-dione: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Esterification with 2,2,2-Trifluoroacetic Acid: Typically involves the use of an alcohol and a catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone.
Esterification: Trifluoroacetate esters.
Scientific Research Applications
Cyclohexa-2,5-diene-1,4-dione has been studied for its antiproliferative properties and potential use in cancer treatment . It has shown cytotoxic activity against various tumor cell lines and is being explored for its ability to induce apoptosis in cancer cells . Additionally, it is used as a precursor in the synthesis of various organic compounds and as a catalyst in oxidation reactions .
2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a strong acid and solvent. It is employed in peptide synthesis for the removal of protecting groups and in the preparation of trifluoroacetate esters. It is also used in the pharmaceutical industry for the synthesis of various drugs and in the production of agrochemicals.
Mechanism of Action
Cyclohexa-2,5-diene-1,4-dione exerts its effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells . This leads to the activation of apoptotic pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein . The compound’s ability to generate ROS and induce apoptosis makes it a promising candidate for cancer therapy.
2,2,2-Trifluoroacetic acid acts as a strong acid, donating protons to various substrates in chemical reactions. Its strong acidity and ability to act as a solvent make it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Cyclohexa-2,5-diene-1,4-dione is similar to other quinone compounds such as benzoquinone and naphthoquinone. its unique structure and reactivity make it particularly useful in certain chemical reactions and applications .
2,2,2-Trifluoroacetic acid is similar to other strong acids such as trifluoromethanesulfonic acid and sulfuric acid. Its unique properties, including its strong acidity and ability to act as a solvent, make it particularly valuable in organic synthesis.
List of Similar Compounds
- Benzoquinone
- Naphthoquinone
- Trifluoromethanesulfonic acid
- Sulfuric acid
Properties
CAS No. |
830319-98-7 |
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Molecular Formula |
C10H6F6O6 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H4O2.2C2HF3O2/c7-5-1-2-6(8)4-3-5;2*3-2(4,5)1(6)7/h1-4H;2*(H,6,7) |
InChI Key |
ALTOLQIVCAHQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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